5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an oxadiazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidation of the benzothiophene core can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of an amine derivative.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its anticancer properties are of particular interest, and it is being investigated for its ability to inhibit the growth of cancer cells.
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the cell. It is believed to inhibit the activity of certain enzymes involved in cell growth and proliferation. The exact molecular pathways involved are still under investigation, but it is thought to interfere with the cell cycle and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and nitro group but differ in the substituents attached to the ring.
Benzothiophene derivatives: These compounds share the benzothiophene core but differ in the functional groups attached to the core.
Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group but differ in the other parts of the molecule.
Uniqueness
The uniqueness of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide lies in its combination of structural features. The presence of the benzothiophene core, oxadiazole ring, and trimethoxyphenyl group in a single molecule provides a unique set of chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7S/c1-28-13-7-11(8-14(29-2)17(13)30-3)19-22-23-20(31-19)21-18(25)16-9-10-6-12(24(26)27)4-5-15(10)32-16/h4-9H,1-3H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRAHUHZOCHVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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